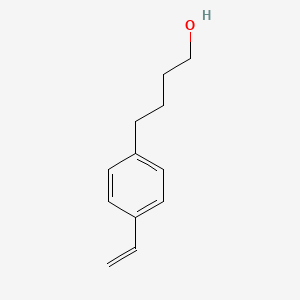

4-(Styrene-4-yl)-1-butanol

Description

4-(Styrene-4-yl)-1-butanol is a substituted butanol derivative featuring a styrenyl group (vinylbenzene) at the fourth carbon position of the butanol chain. These compounds are typically used in organic synthesis, pharmaceutical intermediates, or as chiral building blocks in asymmetric catalysis . The styrenyl group in 4-(Styrene-4-yl)-1-butanol may confer unique reactivity due to its conjugated double bond, enabling polymerization or participation in Diels-Alder reactions.

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-(4-ethenylphenyl)butan-1-ol |

InChI |

InChI=1S/C12H16O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9,13H,1,3-5,10H2 |

InChI Key |

PMERVPFATSQEBA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Styrene-4-yl)-1-butanol typically involves the reaction of styrene with a butanol derivative. One common method is the hydroboration-oxidation of 4-vinyl-1-butene, which can be synthesized from styrene and butadiene. The reaction conditions often include:

Hydroboration: Using borane (BH3) or a borane complex in tetrahydrofuran (THF) at low temperatures.

Oxidation: Using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to convert the borane intermediate to the alcohol.

Industrial Production Methods

Industrial production methods may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Styrene-4-yl)-1-butanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The styrene moiety can be hydrogenated to form ethylbenzene using hydrogen gas (H2) and a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with a palladium catalyst.

Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).

Major Products

Oxidation: 4-(Styrene-4-yl)-1-butanone or 4-(Styrene-4-yl)butanoic acid.

Reduction: 4-(Ethylbenzene-4-yl)-1-butanol.

Substitution: 4-(Styrene-4-yl)-1-chlorobutane or 4-(Styrene-4-yl)-1-bromobutane.

Scientific Research Applications

Chemistry: Used as a monomer or intermediate in polymer synthesis.

Biology: Potential use in the synthesis of bioactive compounds.

Medicine: May serve as a precursor for pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Styrene-4-yl)-1-butanol depends on its specific application. In polymer chemistry, it may act as a monomer that undergoes polymerization to form polymers with unique properties. In biological systems, it may interact with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural and physical properties of 4-(Styrene-4-yl)-1-butanol with similar 4-substituted-1-butanol derivatives:

Notes:

- Aromatic vs. Heteroaromatic Substituents: Compounds like NNAL and 4-(pyren-1-yl)-1-butanol exhibit distinct biological and photophysical properties due to their heteroaromatic (pyridyl) or polycyclic aromatic (pyrenyl) groups. NNAL, a metabolite of the tobacco-specific carcinogen NNK, is associated with lung and pancreatic cancers , while pyrenyl derivatives are used in materials science .

- Polar vs. Nonpolar Substituents: Methoxy groups in 4-(4-methoxyphenyl)-1-butanol increase polarity and solubility in organic solvents compared to phenyl-substituted analogs .

- Chirality: 4-(Dimethylamino)-1-butanol and 4-(2-piperidyl)-1-butanol are chiral, enabling their use in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.